molecular formula C17H18N4O2S B7130522 3-methyl-6-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one

3-methyl-6-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one

Cat. No.: B7130522
M. Wt: 342.4 g/mol
InChI Key: XHQPIJUKPDWNGE-UHFFFAOYSA-N
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Description

3-methyl-6-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core, a thiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring and the piperidine moiety. Key steps include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones if the thiazole ring is targeted.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

3-methyl-6-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-methyl-6-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole share the benzimidazole core and have similar biological activities.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) contain the thiazole ring and exhibit diverse biological functions.

    Piperidine Derivatives: Piperidine itself and its derivatives are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets 3-methyl-6-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one apart is the combination of these three moieties in a single molecule, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

3-methyl-6-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-20-14-3-2-12(10-13(14)19-17(20)23)16(22)21-7-4-11(5-8-21)15-18-6-9-24-15/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQPIJUKPDWNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C4=NC=CS4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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